8-Benzoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
8-Benzoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS: 1021251-27-3) is a triazaspirocyclic compound characterized by a benzoyl group at the 8-position and a propyl chain at the 3-position. Its molecular formula is C23H25N3O3, with a molecular weight of 391.5 g/mol . The spirocyclic core and substituent diversity make it a candidate for pharmacological exploration, particularly in receptor modulation.
Properties
IUPAC Name |
8-benzoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-2-10-20-15(22)17(18-16(20)23)8-11-19(12-9-17)14(21)13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLXUKLUESGDQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2(CCN(CC2)C(=O)C3=CC=CC=C3)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-Benzoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the spirocyclic structure . Industrial production methods may employ high-throughput techniques to optimize yield and purity, ensuring the compound meets the required specifications for research and development .
Chemical Reactions Analysis
8-Benzoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
8-Benzoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other spirohydantoins and related compounds.
Mechanism of Action
The mechanism of action of 8-Benzoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets, such as the delta opioid receptor. The compound binds to the receptor, inducing a conformational change that activates downstream signaling pathways. This activation can lead to various physiological effects, including analgesia and modulation of neurotransmitter release . Molecular docking studies suggest that the benzoyl group plays a crucial role in the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Modifications and Physicochemical Properties
The triazaspiro[4.5]decane-2,4-dione scaffold allows extensive substitution, leading to diverse biological activities. Key comparisons include:
Substituent Effects on Lipophilicity and Solubility
- 8-Benzoyl-3-propyl derivative : The benzoyl group introduces strong electron-withdrawing effects and increased lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
- 8-(3-Ethoxypropyl)-6-methyl derivative : The ethoxypropyl group (C₅H₁₁O) and methyl substituent yield a lower molecular weight (283.37 g/mol) and higher polarity, favoring solubility in alcohol-water systems .
Pharmacological Activity
Antiplatelet Activity
- Compound 13 (8-phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione) : Exhibits potent antiplatelet effects via 5-HT2A receptor antagonism (IC₅₀ = 27.3 μM against collagen-induced aggregation), outperforming sarpogrelate .
- Target compound: The benzoyl group may enhance π-π interactions with 5-HT2A receptors, but its activity remains uncharacterized.
Anticancer Activity
- TRI-BE : Inhibits migration and invasion in PC3 prostate cancer cells, likely through modulation of cytoskeletal dynamics or protease inhibition .
- Atiprimod (N-N-diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine): A structurally distinct spirocyclic compound with immunomodulatory and antitumor properties, highlighting the scaffold’s versatility .
CNS-Targeted Activity
- Fluorinated benzisoxazole derivatives (e.g., 8-[3-(6-fluoro-1,2-benzisoxazol-3-yl)propyl]-1-phenyl analogues) : Designed for psychoses and pain relief, leveraging fluorine’s electronegativity for blood-brain barrier penetration . The target compound’s benzoyl group lacks this capability, limiting CNS applications.
Comparative Data Table
*Estimated based on molecular formula.
Biological Activity
8-Benzoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a unique compound belonging to the spirohydantoin class, characterized by its spirocyclic structure that includes a hydantoin moiety fused to a triazaspirodecane ring system. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in relation to programmed cell death pathways.
The biological activity of this compound is primarily attributed to its interaction with specific protein kinases involved in necroptosis, a form of programmed cell death. The key targets include:
- Receptor-interacting protein kinase 1 (RIPK1)
- RIPK3
- Mixed lineage kinase domain-like protein (MLKL)
The compound inhibits these proteins, effectively blocking the necroptosis signaling pathway. This inhibition can prevent cell death under certain pathological conditions, suggesting potential therapeutic applications in diseases where necroptosis plays a critical role.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anti-apoptotic Effects : By inhibiting RIPK1 and RIPK3, the compound can protect cells from necroptosis induced by various stressors.
- Potential Analgesic Properties : Its role as a delta opioid receptor-selective agonist suggests potential applications in pain management.
Case Studies and Research Findings
A variety of studies have explored the biological effects of this compound:
-
Study on Necroptosis Inhibition :
- Objective : To evaluate the effectiveness of this compound in inhibiting necroptosis.
- Methodology : In vitro experiments using cell lines subjected to necroptotic stimuli.
- Findings : The compound significantly reduced cell death rates compared to control groups.
-
Receptor Interaction Studies :
- Objective : To assess the binding affinity of the compound to delta opioid receptors.
- Methodology : Radiolabeled ligand binding assays.
- Findings : Demonstrated selective binding with a notable affinity for delta opioid receptors, indicating potential for analgesic applications.
Comparison with Similar Compounds
To better understand its unique properties, this compound can be compared with structurally similar compounds:
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| 8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | Similar spirocyclic core | Known for anti-inflammatory properties |
| 1,3,8-Triazaspiro[4.5]decane derivatives | Shares hydantoin moiety | Effective as prolyl hydroxylase inhibitors |
These comparisons highlight how variations in substituent groups can influence biological activity and receptor selectivity.
Q & A
What are the established synthetic routes for 8-Benzoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, and how do reaction conditions influence yield?
Basic Research Question
The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For example, analogous spiro compounds are synthesized via condensation of substituted amines with carbonyl-containing precursors under reflux conditions in dichloromethane or acetic acid, followed by purification via column chromatography . Key factors affecting yield include:
- Catalyst selection : Triethylamine is often used to neutralize byproducts and drive reactions to completion .
- Temperature control : Prolonged reflux (~12–16 hours) improves cyclization efficiency .
- Purification : Silica gel chromatography with eluents like dichloromethane/methanol (9:1) ensures high purity (>95%) .
What spectroscopic techniques are most reliable for structural elucidation of this spiro compound, and how are data contradictions resolved?
Basic Research Question
Standard characterization methods include:
- IR spectroscopy : Identifies carbonyl (C=O, ~1720 cm⁻¹) and benzoyl group absorption bands, though benzylic C-H stretching may shift due to electron-withdrawing substituents .
- NMR : H and C NMR resolve spiro ring conformations and substituent positions. For example, methyl groups on nitrogen appear at δ 2.62 ppm in H NMR .
- Elemental analysis : Validates molecular formula accuracy (e.g., C, H, N within 0.5% of theoretical values) .
Advanced Consideration : Contradictions in spectral data (e.g., unexpected shifts) are addressed by cross-validating with high-resolution mass spectrometry (HRMS) and X-ray crystallography .
How can computational modeling predict the bioactivity of this compound against neurological targets?
Advanced Research Question
Docking studies and molecular dynamics simulations are used to assess interactions with targets like 5-HT receptors or enzymes implicated in Alzheimer’s disease. Key steps include:
- Target selection : Prioritize proteins with structural homology to known spiro compound targets (e.g., NMDA receptors) .
- Force field optimization : AMBER or CHARMM parameters refine binding energy calculations for the benzoyl and propyl groups .
- Validation : Compare predicted binding affinities with in vitro assays (e.g., radioligand displacement) to refine models .
What strategies optimize reaction conditions to mitigate byproduct formation during spiro ring closure?
Advanced Research Question
Byproducts like incomplete cyclization products arise from steric hindrance or competing reactions. Mitigation strategies include:
- Solvent polarity adjustment : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of reactive intermediates .
- Stepwise temperature gradients : Slow heating (e.g., 50°C to 80°C) reduces kinetic byproducts .
- Catalytic additives : Lewis acids like ZnCl₂ accelerate intramolecular cyclization .
How do structural modifications (e.g., substituent variations) impact pharmacological efficacy in preclinical models?
Advanced Research Question
Structure-activity relationship (SAR) studies reveal that:
- Benzoyl group substitution : Electron-withdrawing groups (e.g., -CF₃) enhance blood-brain barrier permeability but may reduce metabolic stability .
- Propyl chain length : Longer alkyl chains (e.g., butyl) increase lipophilicity but risk off-target binding .
- Spiro ring rigidity : Fluorination at strategic positions improves target selectivity in neurological assays .
What experimental designs reconcile discrepancies between in vitro and in vivo efficacy data?
Advanced Research Question
Discrepancies often stem from bioavailability or metabolite interference. Solutions include:
- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution using LC-MS/MS .
- Metabolite identification : Incubate the compound with liver microsomes to identify active/inactive derivatives .
- Dose-response refinement : Adjust dosing regimens in animal models to mirror in vitro IC₅₀ values .
What are the best practices for ensuring reproducibility in spiro compound synthesis across laboratories?
Basic Research Question
Critical protocols include:
- Standardized reagent sourcing : Use anhydrous solvents and ≥98% purity starting materials .
- Detailed reaction logs : Document exact timings, temperature fluctuations, and stirring rates .
- Inter-lab validation : Share characterized samples (e.g., NMR spectra) for cross-verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
